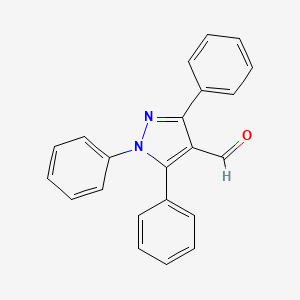
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of three phenyl groups attached to the pyrazole ring and an aldehyde group at the 4-position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1 and proceeds under mild conditions, yielding the desired product in good yields .
Another method involves the reaction of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines. This approach also provides good yields and is widely used in the synthesis of pyrazole derivatives .
Industrial Production Methods
Industrial production of 1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- often involves large-scale cyclocondensation reactions using readily available starting materials and efficient catalysts. The process is optimized to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: 1,3,5-Triphenyl-pyrazole-4-carboxylic acid.
Reduction: 1,3,5-Triphenyl-pyrazol-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
作用機序
The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- varies depending on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can include various enzymes and receptors, depending on the specific biological activity being investigated .
類似化合物との比較
1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- can be compared with other pyrazole derivatives, such as:
1,3,5-Triphenyl-pyrazole: Lacks the aldehyde group, which affects its reactivity and applications.
1,3,5-Triphenyl-pyrazol-4-methanol: Contains a hydroxyl group instead of an aldehyde group, leading to different chemical properties and reactivity.
1,3,5-Triphenyl-pyrazole-4-carboxylic acid:
The uniqueness of 1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- lies in its combination of three phenyl groups and an aldehyde group, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives.
特性
CAS番号 |
68426-71-1 |
|---|---|
分子式 |
C22H16N2O |
分子量 |
324.4 g/mol |
IUPAC名 |
1,3,5-triphenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C22H16N2O/c25-16-20-21(17-10-4-1-5-11-17)23-24(19-14-8-3-9-15-19)22(20)18-12-6-2-7-13-18/h1-16H |
InChIキー |
NWPWGORXCFKYJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
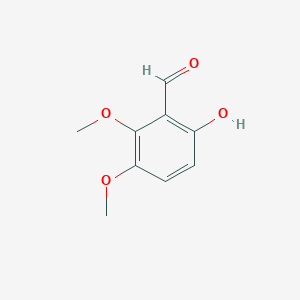

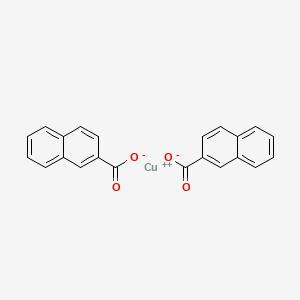
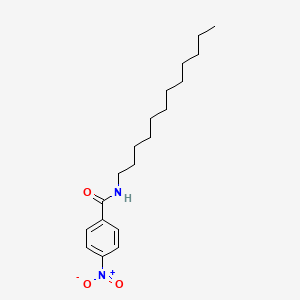
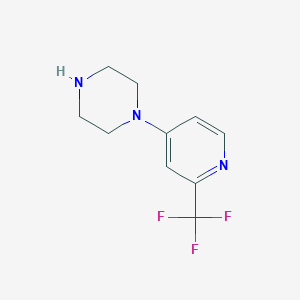
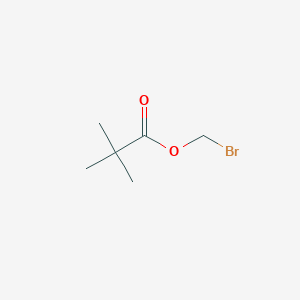

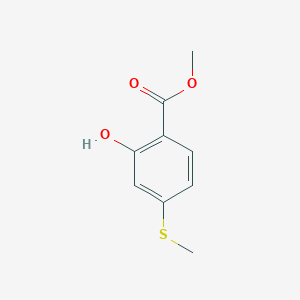
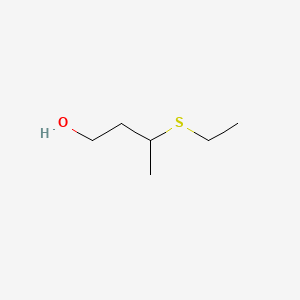
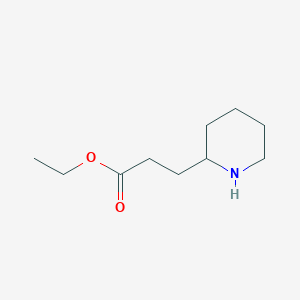
![N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B8774321.png)
![Propanedioic acid, 2-[(7-chloro-1H-indol-3-yl)Methyl]-2-(forMylaMino)-, 1,3-diethyl ester](/img/structure/B8774328.png)
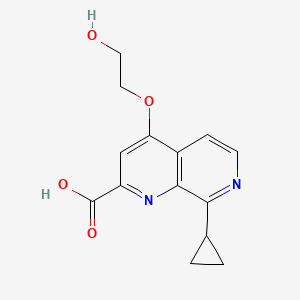
![5-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B8774352.png)
